molecular formula C15H11BrN2O3 B11132407 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11132407
M. Wt: 347.16 g/mol
InChI Key: ILQXFDPUUQAKDW-UHFFFAOYSA-N
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Description

5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a hydroxyl group, and a pyridinyl ethyl ketone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps:

    Bromination: The starting material, typically an indole derivative, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group. This can be achieved using various hydroxylating agents under controlled conditions.

    Pyridinyl Ethyl Ketone Introduction:

Chemical Reactions Analysis

5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O3/c16-10-1-2-12-11(7-10)15(21,14(20)18-12)8-13(19)9-3-5-17-6-4-9/h1-7,21H,8H2,(H,18,20)

InChI Key

ILQXFDPUUQAKDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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